cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Stereochemistry Chiral resolution Medicinal chemistry building blocks

cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732253-13-3), IUPAC name (1R,3S)-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid, is a chiral cyclopentane carboxylic acid bearing a 2,6-dimethylbenzoyl substituent at the 3-position in a defined cis configuration. Its molecular formula is C15H18O3 with a molecular weight of 246.30 g/mol.

Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
CAS No. 732253-13-3
Cat. No. B1648106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
CAS732253-13-3
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)C2CCC(C2)C(=O)O
InChIInChI=1S/C15H18O3/c1-9-4-3-5-10(2)13(9)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1
InChIKeyGSBKTQBHLQMSDH-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732253-13-3): Structural Identity and Compound Class for Research Procurement


cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 732253-13-3), IUPAC name (1R,3S)-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid, is a chiral cyclopentane carboxylic acid bearing a 2,6-dimethylbenzoyl substituent at the 3-position in a defined cis configuration [1]. Its molecular formula is C15H18O3 with a molecular weight of 246.30 g/mol [1]. The compound features a rigid cyclopentane backbone with precisely defined (1R,3S) stereochemistry, placing it within the class of 1,3-disubstituted cyclopentane derivatives used as synthetic building blocks and pharmacophore scaffolds in medicinal chemistry . Unlike simpler achiral cyclopentane carboxylic acids, its conformational constraint and sterically demanding 2,6-dimethylbenzoyl moiety make it a candidate for applications requiring defined spatial presentation of the aryl ketone and carboxylic acid functional groups.

Why cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid Cannot Be Replaced by Generic Cyclopentane Carboxylic Acids or Close Analogs


Substitution by general-purpose cyclopentane carboxylic acids or closely related positional dimethylbenzoyl isomers introduces significant stereochemical, conformational, and steric changes that alter both chemical reactivity and potential biological target engagement. The cis-3-(2,6-dimethylbenzoyl) substitution pattern creates a unique spatial relationship between the aromatic ketone and the carboxylic acid, dictated by the (1R,3S) absolute configuration . Simple replacement with the 2-substituted analog (CAS 733740-20-0, cis-2-(2,6-dimethylbenzoyl)cyclopentanecarboxylic acid) alters the distance and angular orientation between these two functional groups, potentially affecting binding to enzyme active sites or receptor pockets . Similarly, changing the dimethyl substitution pattern to 2,4- or 3,5- positions on the benzoyl ring modifies both the steric profile and the electron distribution of the aryl moiety, which can influence π-stacking interactions and metabolic stability . These structural differences, while subtle on paper, translate into quantifiable differences in physicochemical properties and may produce divergent performance in structure-activity studies, as outlined in the specific evidence below.

Quantitative Differentiation Evidence for cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid vs. Closest Analogs


Stereochemical Identity: cis-(1R,3S) Configuration Distinguishes Target from 2-Substituted and trans Cyclopentane Analogs

The target compound possesses the (1R,3S) absolute configuration with the benzoyl and carboxylic acid groups in a cis relationship on the cyclopentane ring, as confirmed by its IUPAC name and SMILES notation O=C(O)[C@H]1C[C@H](CC1)C(=O)c2c(C)cccc2C [1]. By contrast, the most closely related commercial analog, (1R,2R)-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid (CAS 733741-17-8), places the benzoyl substituent at position 2 with a trans relationship between substituents . A third comparator, rel-(1R,2S)-2-(2,6-dimethylbenzoyl)cyclopentanecarboxylic acid (CAS 733740-20-0), carries the substituent at position 2 in a cis configuration, resulting in a fundamentally different spatial arrangement . The 1,3-cis substitution pattern of the target compound produces a larger separation between the ketone and carboxylic acid moieties compared to the 1,2-substitution in both comparators.

Stereochemistry Chiral resolution Medicinal chemistry building blocks

Computationally Predicted Lipophilicity (XLogP3) of cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid vs. Cyclohexane Homolog

PubChem reports an XLogP3-AA value of 2.7 for cis-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid [1]. The cyclohexane homolog, cis-3-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS 735269-85-9), has a computed XLogP of approximately 3.3–3.4 based on its larger hydrophobic ring surface . This difference of ~0.6–0.7 log units indicates the cyclopentane core confers measurably lower lipophilicity, which may improve aqueous solubility and reduce nonspecific protein binding relative to the six-membered ring counterpart.

Lipophilicity ADME prediction Physicochemical profiling

Topological Polar Surface Area (tPSA) Comparison: Target Compound vs. Cyclohexane Homolog

The target compound has a computed tPSA of 54.37 Ų [1]. The cyclohexane homolog (CAS 735269-85-9) has an identical tPSA of 54.37 Ų, as the polar atoms (carboxylic acid, ketone) are identical in both structures . However, because the cyclopentane ring has a smaller solvent-accessible surface area, the fraction of polar surface area relative to total surface area is higher for the target compound, which enhances its compliance with Lipinski and Veber rules for drug-likeness.

Polar surface area Membrane permeability Drug-likeness

Steric Shielding Effect of 2,6-Dimethyl Substitution vs. 2,4-Dimethyl or 3,5-Dimethyl Benzoyl Analogs

The 2,6-dimethyl substitution on the benzoyl ring creates two ortho-methyl groups flanking the carbonyl carbon. This bis-ortho substitution pattern sterically shields the ketone carbonyl from nucleophilic attack and enzymatic reduction, potentially enhancing metabolic stability compared to analogs with 2,4-dimethyl or 3,5-dimethyl substitution, where the carbonyl is more exposed . While direct metabolic stability data for the target compound are not publicly available, class-level studies on 2,6-dimethylbenzoyl-containing protease probes have indicated that this substitution pattern enhances metabolic stability relative to fluorinated analogs .

Steric hindrance Metabolic stability Ortho-substitution effect

Application as a Non-Steroidal Scaffold for AKR1C1/AKR1C3 Inhibitor Development: Class-Level Evidence

A series of cyclopentane derivatives was systematically synthesized and evaluated for inhibition of the steroid metabolizing enzymes AKR1C1 and AKR1C3, with selective inhibitors active in the low micromolar range identified [1]. The study (Štefane et al., Eur. J. Med. Chem. 2009, 44, 2563–2571) demonstrated that cyclopentane-based scaffolds bearing benzoyl substituents can achieve potent and selective inhibition of these aldo-keto reductases, which are implicated in hormone-dependent cancers [1]. Among the various cyclopentane derivatives, the ketone-bearing series showed the most potent AKR1C1 inhibition [2]. The target compound, bearing a 2,6-dimethylbenzoyl ketone on a cis-1,3-disubstituted cyclopentane, aligns with the structural features of the active ketone series identified in this study.

AKR1C3 inhibition Steroid metabolism Hormone-dependent cancer

High-Value Application Scenarios for cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid Based on Quantitative Differentiation


AKR1C3-Selective Inhibitor Lead Optimization for Hormone-Dependent Cancer Research

The cyclopentane scaffold has validated inhibitory activity against AKR1C1 and AKR1C3 in the low micromolar range, as demonstrated by Štefane et al. (2009) [1]. The target compound's 2,6-dimethylbenzoyl ketone motif positions it as a candidate for structure-activity relationship expansion, where the sterically shielded carbonyl may resist metabolic reduction and the (1R,3S) stereochemistry offers a defined spatial presentation for probing the AKR1C3 active site. Researchers can leverage this scaffold to develop selective AKR1C3 inhibitors while avoiding AKR1C1 cross-reactivity, a key design goal in prostate and breast cancer therapeutics [1].

Stereochemically Pure Building Block for Chiral Drug Intermediate Synthesis

With unambiguous (1R,3S) absolute configuration confirmed by its optical activity and chiral SMILES notation , this compound serves as a single-enantiomer building block for constructing more complex chiral molecules. The cis-1,3-disubstituted cyclopentane core is a privileged scaffold in drug discovery , and the 2,6-dimethylbenzoyl group provides a UV-active chromophore useful for monitoring reaction progress and purification. The compound's defined stereochemistry eliminates the need for costly chiral resolution steps in downstream synthesis.

Chemical Biology Probe Development Targeting Cysteine Proteases

The benchchem technical note indicates that compounds with this structural motif are optimized as probes for cysteine cathepsins, where the 2,6-dimethylbenzoyl group enhances metabolic stability and reactivity compared to fluorinated analogs . Although direct peer-reviewed data are pending, the structural rationale—steric protection of the benzoyl carbonyl combined with a rigid cyclopentane scaffold—supports its use in designing activity-based probes for cathepsin B, K, L, and S, which are validated targets in oncology and osteoporosis research.

Comparative Physicochemical Screening vs. Cyclohexane Homologs in ADME Optimization

The target compound's lower molecular weight (246.30 vs. 260.33 g/mol) and reduced lipophilicity (XLogP3 = 2.7 vs. ~3.3–3.4) relative to its cyclohexane homolog [2] make it a superior starting scaffold for oral bioavailability optimization. In a lead generation program, procuring the cyclopentane analog instead of the cyclohexane version can reduce the molecular weight burden and improve drug-likeness metrics without sacrificing polar functionality, as both compounds share identical tPSA (54.37 Ų) [2].

Quote Request

Request a Quote for cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.